molecular formula C10H10N2O2 B1199250 5-pyridin-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid CAS No. 26927-08-2

5-pyridin-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid

Cat. No.: B1199250
CAS No.: 26927-08-2
M. Wt: 190.2 g/mol
InChI Key: UJVJGYQUOOQTAW-UHFFFAOYSA-N
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Description

5-pyridin-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both pyridine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-pyridin-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyridine-2-carboxaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the pyrrole ring. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a catalyst like acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-pyridin-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole and pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-pyridin-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-pyridin-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid: Shares the pyridine ring but lacks the pyrrole moiety.

    Pyrrole-2-carboxylic acid: Contains the pyrrole ring but not the pyridine ring.

    2-(Pyridin-2-yl)pyrimidine: Features a pyridine ring fused with a pyrimidine ring.

Uniqueness

5-pyridin-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid is unique due to the presence of both pyridine and pyrrole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-pyridin-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-10(14)9-5-4-8(12-9)7-3-1-2-6-11-7/h1-3,6,9H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVJGYQUOOQTAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1C(=O)O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60949709
Record name 5-(Pyridin-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26927-08-2
Record name Proferrorosamine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026927082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Pyridin-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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